4-Bromo-3'-methylbenzophenone
Overview
Description
4-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It consists of a bromophenyl group and a methylphenyl group attached to a carbonyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
4-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of 4-Bromo-3’-methylbenzophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to alterations in cell function . Additionally, it may affect the expression of genes involved in detoxification processes, thereby modulating cellular responses to oxidative damage.
Molecular Mechanism
At the molecular level, 4-Bromo-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these reactive species can cause damage to cellular components, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3’-methylbenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-3’-methylbenzophenone can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, the compound’s degradation products may have distinct biochemical properties that contribute to its overall impact on cells.
Dosage Effects in Animal Models
The effects of 4-Bromo-3’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to generate ROS and its interactions with detoxification enzymes.
Metabolic Pathways
4-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic processing of 4-Bromo-3’-methylbenzophenone is crucial for understanding its biochemical effects and potential toxicity.
Transport and Distribution
The transport and distribution of 4-Bromo-3’-methylbenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-3’-methylbenzophenone within tissues is also determined by its lipophilicity, which influences its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of 4-Bromo-3’-methylbenzophenone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-Bromo-3’-methylbenzophenone can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of 4-bromobenzophenone with 3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-3’-methylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzophenones with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or hydrocarbons.
Scientific Research Applications
4-Bromo-3’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the bromine atom.
4-Bromobenzophenone: Similar structure but lacks the methyl group.
3-Bromo-4’-methylbenzophenone: Similar structure with different substitution pattern.
Uniqueness: 4-Bromo-3’-methylbenzophenone is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373717 | |
Record name | 4-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-61-1 | |
Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.